molecular formula C20H16N4S B5054508 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine

Cat. No.: B5054508
M. Wt: 344.4 g/mol
InChI Key: XIFHDEBNJRQXSU-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is a complex organic compound that features a phthalazine core substituted with a phenyl group and a sulfanyl group linked to a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidin-2-yl sulfanyl intermediate, which is then reacted with a phthalazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinyl or phthalazine moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinyl rings .

Scientific Research Applications

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is unique due to its specific combination of a phthalazine core with a phenyl and a dimethylpyrimidinyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-13-12-14(2)22-20(21-13)25-19-17-11-7-6-10-16(17)18(23-24-19)15-8-4-3-5-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFHDEBNJRQXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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